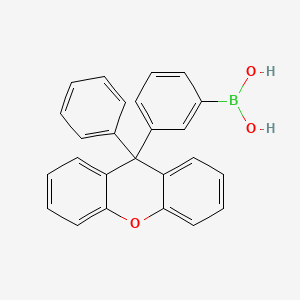![molecular formula C9H6F3N3O B12844300 1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a chemical compound with the molecular formula C8H6F3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrazolo[4,3-b]pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone typically involves the reaction of 2-trifluoromethyl-5-bromopyridine with sec-butyllithium in an ether solvent at -78°C. This is followed by the addition of N,N-dimethylaminoacetamide, which results in the formation of the desired compound . The reaction mixture is then poured into water, and the organic phase is extracted with ether, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient solvents, catalysts, and reaction conditions to increase yield and reduce costs.
化学反応の分析
Types of Reactions
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable compound in biochemical studies. The exact pathways and molecular targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound shares a similar trifluoromethyl group and pyridine ring but lacks the pyrazole moiety.
5-Acetyl-2-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group and pyridine ring but different functional groups.
Uniqueness
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is unique due to its specific combination of the trifluoromethyl group and the pyrazolo[4,3-b]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H6F3N3O |
|---|---|
分子量 |
229.16 g/mol |
IUPAC名 |
1-[6-(trifluoromethyl)pyrazolo[4,3-b]pyridin-1-yl]ethanone |
InChI |
InChI=1S/C9H6F3N3O/c1-5(16)15-8-2-6(9(10,11)12)3-13-7(8)4-14-15/h2-4H,1H3 |
InChIキー |
FQERVFKZJWNOQZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=C(C=N1)N=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



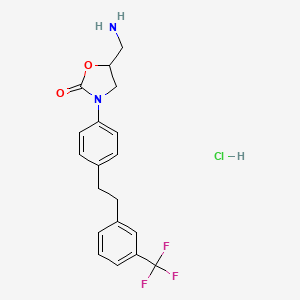
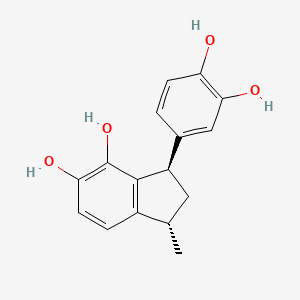

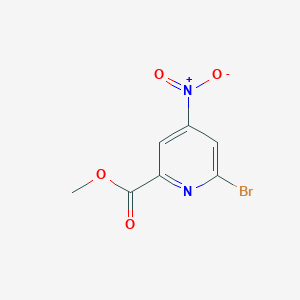
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
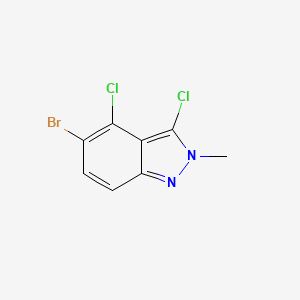
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)


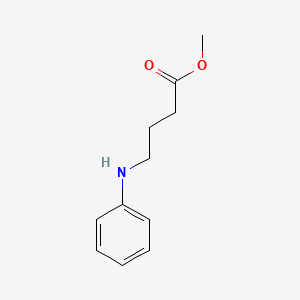
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
